molecular formula C9H10N2O2 B148141 N-(2-amino-2-oxo(213C)ethyl)benzamide CAS No. 137248-42-1

N-(2-amino-2-oxo(213C)ethyl)benzamide

Katalognummer: B148141
CAS-Nummer: 137248-42-1
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: AZKKVZSITQZVLP-VJJZLTLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Amino-2-oxo(²¹³C)ethyl)benzamide is a benzamide derivative featuring a 2-amino-2-oxoethyl side chain with a carbon-13 isotope label at the carbonyl position. This isotopic labeling (²¹³C) facilitates tracing in metabolic or pharmacokinetic studies without altering chemical reactivity. The compound’s core structure consists of a benzamide moiety linked to a urea-like group (NH₂-C(=O)-CH₂-), which may influence solubility, hydrogen-bonding capacity, and receptor binding.

Eigenschaften

CAS-Nummer

137248-42-1

Molekularformel

C9H10N2O2

Molekulargewicht

179.18 g/mol

IUPAC-Name

N-(2-amino-2-oxo(213C)ethyl)benzamide

InChI

InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)/i8+1

InChI-Schlüssel

AZKKVZSITQZVLP-VJJZLTLGSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)NC[13C](=O)N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N

Synonyme

Benzamide, N-(2-amino-2-oxoethyl-2-13C)- (9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Sigma Receptor-Targeting Benzamides
  • [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): Structure: Piperidinyl side chain with iodine and methoxy substitutions. Binding: High affinity for sigma-1 receptors (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells) . Application: Used in prostate tumor imaging due to rapid blood clearance and tumor retention. Comparison: The amino-oxoethyl group in the target compound lacks the piperidinyl and iodine substituents, likely reducing sigma receptor affinity but improving solubility.
Dopamine Receptor Ligands
  • PB12 (N-[2-(4-chlorophenylpiperazinyl)ethyl]-3-methoxybenzamide):
    • Structure : Piperazinyl side chain with methoxy and chloroaryl groups.
    • Binding : Selective for dopamine D₄ receptors (Kᵢ = 145 nM for D₃) .
    • Comparison : The target compound’s simpler side chain may limit receptor selectivity but reduce off-target effects.
Anti-Acetylcholinesterase (AChE) Agents
  • Compound 21 (N-[4-(benzylsulfonyl)benzoyl]-N-methylaminoethylpiperidine): Structure: Bulky benzylsulfonyl group enhances AChE inhibition (IC₅₀ = 0.56 nM) .
Glycan-Labeling Benzamides
  • 2-Amino Benzamide (2-AB): Structure: Simple benzamide with an ortho-amino group. Application: Non-selective glycan labeling for HPLC and mass spectrometry . Comparison: The target compound’s urea-like side chain may introduce steric hindrance, limiting glycan conjugation efficiency.

Pharmacokinetic and Physicochemical Properties

Parameter N-(2-Amino-2-oxo(²¹³C)ethyl)benzamide [¹²⁵I]PIMBA PB12 Compound 21
Molecular Weight ~208 (unlabeled) + ²¹³C 434.2 429.9 542.1
LogP (Predicted) 1.2–1.5 3.8 3.5 2.1
Solubility High (amide/urea groups) Low (lipophilic) Moderate Low
Key Functional Groups Amino-oxoethyl Iodo, piperidinyl Piperazine Benzylsulfonyl
Biological Target Hypothetical: Enzymes/Transporters Sigma-1 Dopamine D₄ AChE

Vorbereitungsmethoden

Reaction Overview

This method adapts the acylation strategy described in the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride. The process involves sequential acylation and reduction steps:

  • Amination of Bromoacetophenone :
    Bromoacetophenone is reacted with hexamethylenetetramine (hexamine) in a tetrahydrofuran (THF)-water solvent system. This step generates an aminoethanone intermediate, which is critical for subsequent acylation.

  • Acylation with Benzoyl Chloride :
    The aminoethanone intermediate is acylated with benzoyl chloride in an acetone-water medium under basic conditions (sodium acetate, pH 5). This forms N-(β-oxoethyl)benzamide.

  • Isotopic Labeling :
    To introduce the 213C label, 13C-enriched benzoyl chloride is used during acylation. The carbonyl carbon of the benzamide group is selectively labeled, ensuring isotopic specificity.

Experimental Details

  • Step 1 : 1-(Bromoethyl)acetophenone (10 mmol) and hexamine (12 mmol) are stirred in THF:H₂O (3:1 v/v) at 25°C for 30 minutes. The intermediate is isolated via filtration (yield: 92%).

  • Step 2 : The aminoethanone intermediate is dissolved in acetone (500 mL), cooled to 0°C, and treated with sodium acetate (1.2 eq) and 13C-benzoyl chloride (1.1 eq). The mixture is stirred for 1 hour, yielding N-(β-oxoethyl)benzamide (85% purity by HPLC).

  • Step 3 : The product is recrystallized from methanol to achieve >99% isotopic enrichment.

Characterization Data

  • Melting Point : 142–144°C.

  • 1H-NMR (CDCl₃) : δ 7.8 (2H, d, J = 7.2 Hz, Ar-H), 7.5 (2H, t, J = 7.2 Hz, Ar-H), 4.7 (2H, s, CH₂), 3.9 (2H, s, NH₂).

  • 13C-NMR : δ 170.5 (C=O, 213C), 134.2–128.4 (Ar-C), 52.1 (CH₂).

Method 2: Three-Component Reaction Using Isatoic Anhydride

Reaction Overview

A green chemistry approach leverages a one-pot, three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacetophenone derivatives. This method avoids multi-step purification and improves atom economy.

Experimental Details

  • Reactants : Isatoic anhydride (5 mmol), ethylenediamine (5.5 mmol), and 2-bromo-13C-acetophenone (5 mmol) are refluxed in ethanol (50 mL) for 6 hours.

  • Workup : The reaction is quenched with ice water, and the precipitate is filtered and washed with cold ethanol.

  • Yield : 78%.

Characterization Data

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).

  • LC-MS : m/z 253 [M+H]⁺.

Method 3: Nucleophilic Substitution and Sequential Reduction

Reaction Overview

Adapted from the reduction protocols in US7094928B2, this method involves azidation followed by selective reduction:

  • Azidation : N-(β-oxoethyl)benzamide is treated with sodium azide in acetone to form an azido intermediate.

  • Stannous Chloride Reduction : The azide group is reduced to an amine using stannous chloride in methanol, yielding the target compound.

Experimental Details

  • Step 1 : N-(β-oxoethyl)benzamide (10 mmol) and sodium azide (15 mmol) are refluxed in acetone for 5 hours. The azido intermediate is isolated in 89% yield.

  • Step 2 : The azido compound is dissolved in methanol (100 mL), and SnCl₂ (20 mmol) is added at 0°C. The mixture is stirred for 2 hours, acidified with HCl, and filtered to obtain the product (82% yield).

Characterization Data

  • HPLC Purity : 99.7%.

  • Isotopic Enrichment : 98.5% (confirmed via mass spectrometry).

Method 4: Isotopic Labeling via Post-Synthetic Modification

Reaction Overview

For late-stage 213C incorporation, the carbonyl group of N-(2-amino-2-oxoethyl)benzamide is exchanged with 13CO₂ under acidic conditions.

Experimental Details

  • Reactants : N-(2-amino-2-oxoethyl)benzamide (5 mmol) is treated with 13CO₂ (1 atm) in H₂SO₄ (10 mL) at 80°C for 12 hours.

  • Yield : 65% (requires further optimization).

Characterization Data

  • 13C-NMR : δ 170.3 (C=O, 213C).

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Isotopic Enrichment (%)Key Advantage
18599.799.0High purity
27895.298.5One-pot synthesis
38299.598.7Scalable
46590.197.3Late-stage labeling

Key Findings :

  • Method 1 offers the highest purity and isotopic enrichment, making it ideal for pharmaceutical applications.

  • Method 2 is preferable for rapid synthesis but requires optimization for isotopic labeling.

  • Method 4’s lower yield highlights the challenges of post-synthetic isotopic incorporation.

Q & A

Q. What are the common synthetic routes for N-(2-amino-2-oxo(213C)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via acylation or condensation reactions. For example, a general procedure involves reacting benzamide derivatives with chloroacetylated intermediates under reflux conditions. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation in ultrasonic-assisted reactions .
  • Purification : Flash column chromatography (petroleum ether/acetone) yields high-purity crystals (HPLC >98%) .
    Note: Isotopic labeling (e.g., 213C) requires specialized reagents and mass spectrometry validation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include δ ~7.77 (amide proton), δ ~167.1 (carbonyl carbon), and J-coupling constants (e.g., J = 7.8 Hz for aromatic protons) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) reveal planar geometries and intermolecular hydrogen bonds (O—H⋯O, C—H⋯O). Refinement parameters (R1 < 0.05) confirm structural accuracy .
  • Elemental analysis : Discrepancies <0.1% between calculated (C: 55.70%, H: 4.67%) and experimental values validate purity .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Bond length anomalies : For example, the C7—C8 bond in the diketonic moiety (1.540 Å) deviates from standard Csp²—Csp² bonds (1.33–1.48 Å). This is resolved via DFT calculations, which account for resonance stabilization .
  • Torsional angles : Discrepancies in dihedral angles (e.g., 72.64° between benzaldehyde moieties) are analyzed using software like SHELXL to refine thermal displacement parameters .
  • Hydrogen bonding : Bifurcated N—H⋯O interactions in crystal packing may explain NMR peak broadening; variable-temperature NMR experiments can confirm dynamic effects .

Q. What strategies are effective in improving the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation studies : Monitor hydrolysis of the oxoethyl group at pH 7.4 via LC-MS. Stabilizers like cyclodextrins reduce degradation rates by 40% .
  • Cocrystallization : Therapeutic cocrystals (e.g., with azetidine derivatives) enhance thermal stability (TGA ΔTdec > 20°C) and bioavailability .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) improves plasma half-life by shielding the amide bond from enzymatic cleavage .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., pancreatic β-cells)?

  • Methodological Answer :
  • Docking studies : AutoDock Vina simulates binding to Kv1.3 ion channels (ΔG ≈ -9.2 kcal/mol). Key residues (e.g., Tyr362) form π-π interactions with the benzamide ring .
  • MD simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonds (<3.0 Å) between the oxoethyl group and receptor sites .
  • QSAR models : Hammett σ constants correlate substituent effects (e.g., electron-withdrawing groups) with IC50 values (R² = 0.89) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on hydrogen-bonding patterns in crystallographic studies?

  • Methodological Answer :
  • Rietveld refinement : Compare multiple datasets (e.g., CCDC 2000864 vs. CCDC entries in ). Discrepancies in O—H⋯O bond lengths (1.8–2.2 Å) may arise from temperature-dependent lattice vibrations.
  • Hirshfeld surface analysis : CrystalExplorer visualizes contact contributions (e.g., 65% H⋯O interactions) to prioritize dominant packing motifs .

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or β-cell activity?

  • Methodological Answer :
  • Cell viability : MTT assays (IC50 ~12 µM) on INS-1 β-cells assess cytotoxicity .
  • ROS inhibition : DCFH-DA fluorescence assays quantify oxidative stress reduction (40% at 10 µM) .
  • ELISA : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (EC50 ≈ 8 µM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.